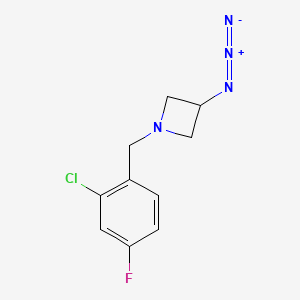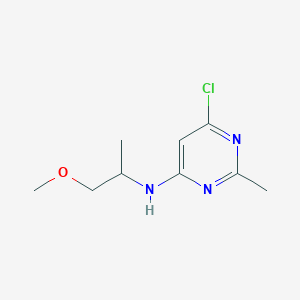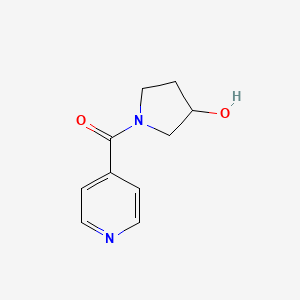
(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone
Overview
Description
(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone, also known as AMPM, is an organic compound that has been used in a variety of scientific research applications. This compound has been found to have a number of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Structural Characterization and Protonation Sites
The synthesis and structural characterization of related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, demonstrate the importance of structural analysis in understanding the molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns. These aspects are crucial for the application of such compounds in various scientific research areas, highlighting the significance of detailed molecular structure analysis (Böck et al., 2021).
Antimicrobial Activity
Research into related pyridine derivatives, such as the synthesis of new pyridine derivatives for antimicrobial activity, indicates the potential of these compounds in addressing bacterial and fungal infections. The in vitro screening for antimicrobial properties shows variable and modest activity against investigated strains, suggesting a promising avenue for the development of new antimicrobial agents (Patel et al., 2011).
Antitumor and Anticancer Properties
Compounds with similar molecular frameworks have been studied for their antitumor and anticancer properties. For instance, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized and its structure was elucidated, with molecular docking carried out to understand its antiviral activity and potential pharmacokinetic behavior. Such studies contribute to the development of new therapeutic agents for cancer treatment (FathimaShahana & Yardily, 2020).
Molecular Docking and DFT Studies
DFT calculation and molecular docking studies of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone offer insights into their molecular behavior, stability, and reactivity, which are essential for understanding their mechanism of action at the molecular level. These computational approaches help in predicting the biological activity and interaction with biological targets, aiding in the design of compounds with enhanced efficacy (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
A structurally similar compound targets dipeptidyl peptidase 4 .
Mode of Action
It is likely that it interacts with its target protein, leading to changes in the protein’s function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-15-9-3-2-7(4-12-9)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYXAHFBBEKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)

![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)
![4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488878.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)
